1-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-4-methylbenzene
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Overview
Description
1-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-4-methylbenzene is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial applications, including coatings, lubricants, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-4-methylbenzene typically involves the reaction of a fluorinated alkene with a phenol derivative. The reaction conditions may include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-4-methylbenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of high-performance coatings and lubricants.
Mechanism of Action
The mechanism of action of 1-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-4-methylbenzene involves its interaction with specific molecular targets and pathways. The fluorinated nature of the compound allows it to interact with hydrophobic regions of proteins and cell membranes, potentially altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-benzene
- 1-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-4-ethylbenzene
Uniqueness
1-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the methyl group on the benzene ring can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications.
Properties
CAS No. |
55937-43-4 |
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Molecular Formula |
C16H7F17O |
Molecular Weight |
538.20 g/mol |
IUPAC Name |
1-(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-enoxy)-4-methylbenzene |
InChI |
InChI=1S/C16H7F17O/c1-6-2-4-7(5-3-6)34-9(18)8(17)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h2-5H,1H3 |
InChI Key |
GDVZXSISEWKQKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
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